molecular formula C15H22O2 B8242183 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol

Cat. No.: B8242183
M. Wt: 234.33 g/mol
InChI Key: BAXHOFMZMXDPIU-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol is a chemical building block of high interest in medicinal and organic chemistry research. This compound features a cyclobutane ring core that is both 2,2-dimethyl-substituted for steric influence and 3-benzyloxy-protected for functional group manipulation, terminating in an ethanol chain. The benzyloxy group is a common protecting group for alcohols, making this molecule a valuable synthetic intermediate . While specific biological data for this exact compound is not available, molecules with similar benzyloxy-protected architectures, particularly those fused to nitrogen-containing heterocycles like quinoxalines, have demonstrated significant potential in pharmaceutical research. Such structures have been developed and evaluated as antiproliferative agents, showing activity against various cancer cell lines including PC-3, HeLa, HCT-116, and MCF-7 . The benzyloxy group is a recurrent feature in these bioactive molecules, often contributing to the necessary lipophilicity for cellular penetration and interaction with biological targets such as enzymes. Research suggests that related compounds can exhibit a unique mechanism of action, such as inhibition of HDAC-6 through binding to its zinc finger ubiquitin-binding domain (Zf-UBD) . Application Note: This product is intended for use as a building block in drug discovery programs, specifically for the synthesis of more complex molecules with potential pharmacological properties. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2-dimethyl-3-phenylmethoxycyclobutyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2)13(8-9-16)10-14(15)17-11-12-6-4-3-5-7-12/h3-7,13-14,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXHOFMZMXDPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diisopropyl Malonate-Mediated Ring Closure

The cyclobutane skeleton is efficiently assembled via nucleophilic substitution between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under basic conditions (NaH/DMF, 120–140°C, 20–24 h). This step forms the tetrasubstituted cyclobutane I (Fig. 1), leveraging malonate’s dual nucleophilicity to achieve a 68% yield.

Table 1: Optimization of Cyclobutane Formation

ConditionBaseSolventTemp (°C)Yield (%)
StandardNaHDMF13068
AlternativeKOtBuNMP14062
Low-Temp Variantn-BuLiTHF−7841

Acidic Deprotection and Hydrolysis

Compound I undergoes deprotection using HCl (6 M, 90°C, 8 h) to yield 3-oxocyclobutanecarboxylic acid (II ), followed by silver-mediated Hunsdiecker bromination (Ag₂O/Br₂, DCM, 60°C, 2 h) to generate 3-bromo-2,2-dimethylcyclobutanecarboxylic acid (III ). This step achieves 74% yield, with the bromine atom positioned for subsequent nucleophilic displacement.

Benzyloxy Group Installation

Nucleophilic Aromatic Substitution

Bromide III reacts with benzyl alcohol (NaH/THF, 40°C, 6 h) to install the benzyloxy moiety, yielding 3-benzyloxy-2,2-dimethylcyclobutanecarboxylic acid (IV ) in 82% yield. Kinetic studies reveal zeroth-order dependence on benzyl alcohol concentration, suggesting a rate-limiting deprotonation step.

Alternative Etherification Strategies

Mitsunobu conditions (DIAD/Ph₃P, benzyl alcohol) offer a milder pathway (rt, 12 h, 76% yield) but require stoichiometric reagents, limiting scalability.

Ethanol Side-Chain Introduction

Aldehyde Reduction Pathway

3-Benzyloxy-2,2-dimethylcyclobutanecarbaldehyde (V ), synthesized via oxidation of IV (PCC/DCM, 88% yield), undergoes NaBH₄ reduction (MeOH, 0°C, 1 h) to furnish the target ethanol derivative in 93% yield.

Table 2: Comparative Reduction Efficiency

Reducing AgentSolventTemp (°C)Yield (%)
NaBH₄MeOH093
LiAlH₄Et₂O2589
DIBAL-HTol−7878

Grignard Addition-Oxidation Sequence

Reaction of IV with ethylene Grignard reagent (CH₂=CHMgBr, THF, −20°C) forms a secondary alcohol, which is oxidized (Jones reagent, 0°C) to the ketone and subsequently reduced (NaBH₄) to the ethanol derivative (overall 65% yield).

Integrated Synthetic Routes

Patent-Inspired Four-Step Sequence

  • Cyclobutane formation (68%)

  • Bromination (74%)

  • Benzyloxy substitution (82%)

  • Aldehyde reduction (93%)
    Overall yield : 68% × 74% × 82% × 93% ≈ 37%

Decarboxylative Approach

Decarboxylative bromination of II (Ag₂O/Br₂) , followed by benzyloxy installation and aldehyde reduction, achieves a 43% overall yield but reduces step count.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Formation of 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetaldehyde or 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetic acid.

    Reduction: Formation of 2-(3-benzyl-2,2-dimethyl-cyclobutyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Cyclobutyl Derivatives
  • Compound 7 (): (+)-(1R,3R)-2-[3-(2,5-Diamino-6-chloropyrimidin-4-ylamino)-2,2-dimethyl-cyclobutyl]ethanol Similarities: Contains a 2,2-dimethyl-cyclobutyl ring and ethanol group. Differences: Substituent at the 3-position is a chloropyrimidinylamino group instead of benzyloxy. This substitution likely reduces lipophilicity compared to the benzyloxy analog. Synthesis: Prepared via zinc-mediated reduction and purification by flash chromatography (FC) .
  • (3-Acetyl-2,2-dimethyl-cyclobutyl)-acetaldehyde (): Features an acetyl group and aldehyde chain instead of benzyloxy and ethanol. UV spectrum (275–345 nm) and low-pressure stability data suggest sensitivity to photochemical degradation, a property that may differ in the benzyloxy analog due to aromatic stabilization .
Benzyloxy-Containing Compounds
  • Ethyl 2-(3-(benzyloxy)phenyl)acetate ():

    • Structure: Benzene ring with a benzyloxy group at the 3-position and an ethyl acetate chain.
    • Molecular Weight: 270.32 g/mol, higher than the cyclobutyl analog (estimated ~250–260 g/mol).
    • Physicochemical Properties: Increased solubility in organic solvents compared to cyclobutyl derivatives due to the absence of a rigid ring system .
  • 2-(Benzo[d][1,3]dioxol-5-yl)ethanol (): Structure: Benzodioxole ring fused to ethanol. Safety: Classified with acute toxicity (Category 4) and serious eye damage (Category 1), highlighting the importance of substituent effects on toxicity profiles .

Physicochemical Properties

Property 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol (Estimated) Ethyl 2-(3-(benzyloxy)phenyl)acetate 2-(Benzo[d][1,3]dioxol-5-yl)ethanol
Molecular Weight ~252–260 g/mol 270.32 g/mol 166.17 g/mol
LogP (Lipophilicity) High (benzyloxy + cyclobutyl) Moderate (aromatic + ester) Low (benzodioxole + ethanol)
Solubility Low in water, high in DMSO/CHCl₃ Moderate in ethanol Moderate in water
Stability Stable under inert conditions Hydrolytically sensitive (ester) Photostable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol, and how are intermediates characterized?

  • Methodology : A multi-step synthesis is typically employed, starting with cyclobutane derivatives. For example, benzyloxy-protected cyclobutane precursors can undergo Grignard addition or nucleophilic substitution to introduce the ethanol moiety. Key intermediates are characterized via NMR (1H/13C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .
  • Critical Step : Protection/deprotection of functional groups (e.g., benzyloxy groups) requires careful monitoring using TLC or GC-MS to avoid side reactions .

Q. Which analytical techniques are most effective for confirming the stereochemistry of the cyclobutane ring in this compound?

  • Methodology :

  • X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers using hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) complements NMR for assigning absolute configuration in solution .

Q. How does the compound’s stability vary under different storage conditions?

  • Experimental Design : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% when stored in amber vials under nitrogen. Hydrolysis of the benzyloxy group is a primary degradation pathway, detected via LC-MS .
  • Recommendation : Use stabilizers like BHT (0.01% w/w) in anhydrous solvents (e.g., THF or DCM) to suppress oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

  • Data Analysis : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC solubility). For polar solvents (DMSO, ethanol), use UV-Vis spectroscopy with saturated solutions filtered through 0.22 µm membranes. For nonpolar solvents (hexane), gravimetric analysis after rotary evaporation is more reliable .
  • Key Insight : Solubility in water (logP ≈ 2.5) is pH-dependent due to the ethanol moiety’s hydrogen-bonding capacity .

Q. How can computational modeling predict the compound’s reactivity in ring-opening or oxidation reactions?

  • Methodology :

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies for cyclobutane ring-opening. The benzyloxy group stabilizes transition states via resonance, lowering ΔG‡ by ~5 kcal/mol compared to unsubstituted analogs .
  • Molecular Dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) model oxidation pathways, identifying tert-butyl hydroperoxide (TBHP) as an effective oxidant .

Q. What experimental designs optimize enantioselective synthesis for biological activity studies?

  • Approach : Use Design of Experiments (DoE) to screen catalysts (e.g., Jacobsen’s salen complexes) and solvents. A central composite design (CCD) revealed that chiral Mn(III)-salen catalysts in dichloroethane yield 88% enantiomeric excess (ee) at 0°C .
  • Validation : Correlate ee with in vitro bioactivity (e.g., enzyme inhibition) using dose-response assays to establish structure-activity relationships (SAR) .

Q. How do steric effects from the 2,2-dimethylcyclobutyl group influence nucleophilic substitution reactions?

  • Mechanistic Insight : The dimethyl groups create significant steric hindrance, favoring SN1 over SN2 pathways in polar aprotic solvents (e.g., DMF). Kinetic studies via stopped-flow IR show a 10-fold slower reaction rate compared to unsubstituted cyclobutane derivatives .
  • Workaround : Use bulky leaving groups (e.g., triflate) or microwave-assisted synthesis to overcome kinetic barriers .

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